![molecular formula C12H12N2O2 B038063 (1-Benzyl-1H-imidazol-2-yl)-acetic acid CAS No. 123566-33-6](/img/structure/B38063.png)
(1-Benzyl-1H-imidazol-2-yl)-acetic acid
Overview
Description
“(1-Benzyl-1H-imidazol-2-yl)-acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For “(1-Benzyl-1H-imidazol-2-yl)-acetic acid”, it is known to be a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular formula is C12H12N2O2 .
Scientific Research Applications
Melanocortin 1 Receptor Agonists
This compound has been found to be a potential Melanocortin 1 Receptor (MC1R) agonist . MC1R is primarily activated by α-melanocyte-stimulating hormone (α-MSH) and plays a crucial role in maintaining homeostasis in the skin against melanogenesis and external stimuli, anti-inflammatory effects, and tissue fibrosis suppression .
Treatment for Erythropoietic Protoporphyria
The compound could potentially be used in the treatment of Erythropoietic Protoporphyria (EPP) . EPP is a rare inherited disease characterized by painful, severe burning sensations and skin damage when exposed to sunlight. Afamelanotide, an α-MSH analog MC1R agonist, is currently used for treating EPP .
Metabolic Stability
The compound has demonstrated good metabolic stability . This means it could potentially be used in drug development, as metabolic stability is a key factor in determining a drug’s efficacy and safety.
Orally Available Small Molecule Nonpeptide MC1R Agonists
The compound could potentially be used to develop orally available small molecule nonpeptide MC1R agonists . This could provide a more convenient and less invasive method of administration compared to current treatments, which often require subcutaneous implantation .
Skin Homeostasis
The compound could potentially be used to maintain skin homeostasis . MC1R plays a crucial role in maintaining homeostasis in the skin against melanogenesis and external stimuli .
Anti-Inflammatory Effects
The compound could potentially have anti-inflammatory effects . MC1R plays a role in anti-inflammatory effects, and as a potential MC1R agonist, this compound could potentially be used to treat inflammatory conditions .
Mechanism of Action
Target of Action
Related compounds such as n-(1-benzyl-1h-imidazol-2-yl)amide derivatives have been found to act as agonists for the melanocortin 1 receptor (mc1r) . MC1R plays a crucial role in maintaining homeostasis in the skin against melanogenesis and external stimuli, anti-inflammatory effects, and tissue fibrosis suppression .
Mode of Action
Related compounds have demonstrated good mc1r agonistic activity . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
The activation of mc1r by related compounds can influence various biochemical pathways related to skin homeostasis, inflammation, and fibrosis .
Pharmacokinetics
Related compounds have demonstrated good metabolic stability , which can impact their bioavailability.
Result of Action
The activation of mc1r by related compounds can lead to various cellular responses, including changes in melanogenesis, inflammation, and fibrosis .
Action Environment
Factors such as solvent properties, such as polarity and hydrophobic/hydrophilicity, can affect the reaction mechanism of related compounds .
Future Directions
properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXJLERUJWJFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630004 | |
Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-1H-imidazol-2-yl)-acetic acid | |
CAS RN |
123566-33-6 | |
Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123566-33-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.